molecular formula C19H18N2O2 B4805467 2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

Cat. No.: B4805467
M. Wt: 306.4 g/mol
InChI Key: APHJKQZYIRIIKL-UHFFFAOYSA-N
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Description

2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole nucleus, which is then functionalized at specific positions to introduce the 3-methoxybenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the indole nucleus .

Scientific Research Applications

2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole apart is its unique combination of the indole nucleus with the 3-methoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-methoxyphenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-14-6-4-5-13(11-14)19(22)21-10-9-18-16(12-21)15-7-2-3-8-17(15)20-18/h2-8,11,20H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHJKQZYIRIIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
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2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
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2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

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